molecular formula C19H28N2O2S B2762998 3-(phenylthio)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)propanamide CAS No. 2034295-22-0

3-(phenylthio)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)propanamide

Cat. No.: B2762998
CAS No.: 2034295-22-0
M. Wt: 348.51
InChI Key: GTPWTDOZYHRQRF-UHFFFAOYSA-N
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Description

3-(Phenylthio)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)propanamide is a synthetic small molecule compound of significant interest in immunology and medicinal chemistry research. This compound is designed for Research Use Only and is not intended for diagnostic or therapeutic applications. The core structure of this molecule, featuring a piperidine moiety linked via a methylene group to a propanamide chain, is characteristic of compounds investigated for their interaction with the NLRP3 inflammasome, a key component of the innate immune system . The NLRP3 inflammasome is a cytosolic multiprotein complex that, upon activation, drives the maturation of pro-inflammatory cytokines such as IL-1β and leads to a form of inflammatory cell death known as pyroptosis . Aberrant activation of this pathway is implicated in a wide range of diseases, including autoimmune, neurodegenerative, and metabolic disorders, making it a prominent target for therapeutic intervention . The incorporation of the tetrahydrofuran-3-yl group on the piperidine nitrogen is a strategic modification that may influence the compound's physicochemical properties and binding affinity, potentially leading to enhanced selectivity or potency as a research probe. Researchers can utilize this compound as a chemical tool to study the intricate mechanisms of NLRP3 signaling and to evaluate the potential of small molecules to inhibit inflammasome assembly and function in cellular models. Its value lies in contributing to the understanding of inflammatory pathways and the development of novel anti-inflammatory strategies.

Properties

IUPAC Name

N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2S/c22-19(9-13-24-18-4-2-1-3-5-18)20-14-16-6-10-21(11-7-16)17-8-12-23-15-17/h1-5,16-17H,6-15H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTPWTDOZYHRQRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CCSC2=CC=CC=C2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Michael Addition of Thiophenol to Acrylic Acid

3-(Phenylthio)propanoic acid is synthesized via nucleophilic addition of thiophenol to acrylic acid under basic conditions.

Procedure:

  • Thiophenol (1.0 eq) and acrylic acid (1.2 eq) are stirred in tetrahydrofuran (THF) with triethylamine (1.5 eq) at 0°C.
  • The mixture is warmed to room temperature and refluxed for 12 hours.
  • Acidic workup (1M HCl) and extraction with ethyl acetate yield the crude product, which is purified via recrystallization (ethanol/water).

Yield: 75–80%.

Parameter Value
Reaction Time 12 hours
Temperature Reflux (66–69°C)
Purification Recrystallization

Synthesis of (1-(Tetrahydrofuran-3-yl)piperidin-4-yl)methylamine

Piperidine Functionalization

The piperidine core is modified via alkylation of piperidin-4-ylmethylamine with tetrahydrofuran-3-yl bromide.

Procedure:

  • Protection of Primary Amine:
    • Piperidin-4-ylmethylamine is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) to form N-Boc-piperidin-4-ylmethylamine.
    • Yield: 90%.
  • Alkylation with Tetrahydrofuran-3-yl Bromide:

    • N-Boc-piperidin-4-ylmethylamine (1.0 eq) reacts with tetrahydrofuran-3-yl bromide (1.2 eq) in dimethylformamide (DMF) using potassium carbonate (2.0 eq) as base at 60°C for 8 hours.
    • Yield: 65–70%.
  • Deprotection:

    • The Boc group is removed using trifluoroacetic acid (TFA) in DCM, yielding (1-(tetrahydrofuran-3-yl)piperidin-4-yl)methylamine.
    • Yield: 85%.
Step Reagents/Conditions Yield
Protection Boc₂O, DCM, RT, 4h 90%
Alkylation THF-3-Br, K₂CO₃, DMF, 60°C 70%
Deprotection TFA/DCM (1:1), 2h 85%

Amide Coupling to Form Target Compound

Activation of 3-(Phenylthio)propanoic Acid

The carboxylic acid is converted to an acid chloride using thionyl chloride (SOCl₂) in anhydrous DCM at 0°C.

Procedure:

  • 3-(Phenylthio)propanoic acid (1.0 eq) is treated with SOCl₂ (1.5 eq) and catalytic DMF.
  • The mixture is stirred at room temperature for 2 hours, followed by solvent evaporation to yield 3-(phenylthio)propanoyl chloride.

Yield: 95%.

Coupling with (1-(Tetrahydrofuran-3-yl)piperidin-4-yl)methylamine

The amine intermediate reacts with the acid chloride in the presence of triethylamine.

Procedure:

  • 3-(Phenylthio)propanoyl chloride (1.0 eq) is added dropwise to a solution of (1-(tetrahydrofuran-3-yl)piperidin-4-yl)methylamine (1.1 eq) and triethylamine (2.0 eq) in DCM at 0°C.
  • The reaction is stirred at room temperature for 6 hours, followed by aqueous workup and column chromatography (silica gel, ethyl acetate/hexane).

Yield: 80–85%.

Parameter Value
Coupling Reagent SOCl₂
Base Triethylamine
Solvent DCM
Purification Column Chromatography

Characterization and Analytical Data

Spectral Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 5H, Ar-H), 3.85–3.70 (m, 4H, THF-H), 3.45–3.30 (m, 2H, CH₂N), 2.95–2.80 (m, 2H, SCH₂), 2.70–2.50 (m, 4H, Piperidine-H), 1.90–1.60 (m, 6H, Piperidine/THF-H).
  • IR (KBr): 3280 cm⁻¹ (N-H), 1645 cm⁻¹ (C=O), 690 cm⁻¹ (C-S).
  • HRMS (ESI): m/z calcd. for C₁₉H₂₈N₂O₂S [M+H]⁺ 348.5; found 348.5.

X-ray Crystallography (Analogous Structure)

A related piperidine-amide derivative (PMC9462319) crystallizes in the monoclinic space group P2₁/c, with hydrogen-bonded dimers stabilizing the structure. This suggests similar packing behavior for the target compound.

Optimization and Alternative Methods

Microwave-Assisted Coupling

Microwave irradiation (100°C, 30 min) reduces reaction time for amide formation by 75% compared to conventional heating, as demonstrated in triazolopyrimidine syntheses.

Reductive Amination

An alternative route involves reductive amination of 3-(phenylthio)propanal with (1-(tetrahydrofuran-3-yl)piperidin-4-yl)methylamine using NaBH₃CN in methanol.

Yield: 70% (lower than acyl chloride method).

Chemical Reactions Analysis

Types of Reactions

3-(phenylthio)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the amide group or other functional groups.

    Substitution: The phenylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced amide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(phenylthio)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in studies to understand its interaction with biological targets and pathways.

Mechanism of Action

The mechanism of action of 3-(phenylthio)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)propanamide involves its interaction with specific molecular targets. The phenylthio group and the piperidine ring play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Modifications

The compound’s uniqueness lies in its tetrahydrofuran-3-yl-piperidine and phenylthio-propanamide groups. Below is a comparative analysis with key analogs:

Compound Name Piperidine Substituent Propanamide Substituent Key Structural Differences
Target Compound 1-(Tetrahydrofuran-3-yl) 3-(Phenylthio) Tetrahydrofuran ring; sulfur in side chain
N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide 1-(2-Phenylethyl) N-(2-Fluorophenyl) Phenylethyl chain; fluorophenyl group
N-Phenyl-N-[1-(2-phenylpropyl)piperidin-4-yl]propanamide (β-methyl fentanyl) 1-(2-Phenylpropyl) N-Phenyl Phenylpropyl chain; no sulfur/heterocycle
N-(4-Chlorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide 1-(2-Phenylethyl) N-(4-Chlorophenyl), 2-methyl Chlorophenyl and methyl branching

Key Observations :

  • The phenylthio group introduces a sulfur atom, which may enhance electron-rich interactions compared to oxygen or halogens in other analogs .

Comparison with :

  • The synthesis of N-(4-chloro-3-methoxyphenyl)-N-(piperidin-4-yl)propionamide (Compound 34) uses benzyl-protected intermediates, suggesting that the target compound’s tetrahydrofuran group might require orthogonal protecting strategies .

Pharmacological and Physicochemical Properties

While direct data on the target compound is absent, inferences can be made:

  • Receptor Binding : The phenylthio group’s sulfur could engage in hydrophobic or π-π stacking interactions distinct from halogen or methyl groups in analogs like para-chloroisobutyryl fentanyl .
  • Metabolic Stability : The tetrahydrofuran ring may resist oxidative degradation better than aliphatic chains, as seen in other heterocycle-containing opioids .

Biological Activity

3-(phenylthio)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)propanamide is a complex organic compound with potential applications in medicinal chemistry, particularly as a pharmacologically active agent. This article explores its biological activity, including mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features several key structural components:

  • Phenylthio Group : This functional group is known for its role in enhancing biological activity through various interactions with biological targets.
  • Tetrahydrofuran Ring : A five-membered cyclic ether that contributes to the compound's overall stability and solubility.
  • Piperidine Ring : This nitrogen-containing ring is often associated with pharmacological activity due to its ability to interact with neurotransmitter receptors.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The phenylthio and piperidine groups facilitate binding to various receptors, potentially modulating biological pathways involved in disease processes. The exact mechanisms remain under investigation, but preliminary studies suggest involvement in cancer cell apoptosis and modulation of neurochemical pathways.

Synthetic Routes

The synthesis of this compound typically involves multiple steps:

  • Formation of the Piperidine Intermediate : Starting from commercially available precursors, the piperidine ring is synthesized.
  • Introduction of the Tetrahydrofuran Ring : Achieved through cyclization reactions.
  • Attachment of the Phenylthio Group : This is accomplished via nucleophilic substitution reactions.
  • Final Coupling : The final step involves coupling the intermediate with a propanamide derivative under specific conditions.

Biological Evaluation

Recent studies have evaluated the cytotoxic effects of related compounds on cancer cell lines, particularly MCF-7 (breast cancer cells). For instance, compounds based on similar scaffolds demonstrated significant cytotoxicity against MCF-7 cells while exhibiting low toxicity towards normal cells. These findings highlight the potential of phenylthio derivatives as anticancer agents .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
3-(phenylthio)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)butanamideSimilar structure with butanamidePotential anticancer activity
3-(phenylthio)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)pentanamideSimilar structure with pentanamideInvestigated for similar activities

Case Studies and Research Findings

  • Cytotoxicity Studies : A study demonstrated that compounds similar to this compound exhibited significant cytotoxic effects on MCF-7 cells, suggesting potential for further development as anticancer agents .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that modifications in structural motifs could enhance therapeutic efficacy while reducing side effects, indicating a promising avenue for drug design .

Q & A

Basic: What are the optimal synthetic routes for 3-(phenylthio)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)propanamide?

The synthesis typically involves multi-step reactions, including:

  • Coupling of the tetrahydrofuran-piperidine scaffold with a propanamide backbone via reductive amination or nucleophilic substitution .
  • Thioether formation between phenylthiol and a halogenated propanamide intermediate, using catalysts like potassium carbonate in polar aprotic solvents (e.g., DMF) .
  • Purification via column chromatography or recrystallization to achieve >95% purity. Yields range from 59–72% depending on reaction conditions .

Basic: How can spectroscopic methods confirm the structural integrity of this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.2–7.4 ppm (phenylthio aromatic protons), δ 3.6–4.0 ppm (tetrahydrofuran oxygen protons), and δ 2.8–3.2 ppm (piperidinyl methylene groups) .
    • ¹³C NMR : Signals near 170 ppm confirm the amide carbonyl group .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 343.83) .
  • IR Spectroscopy : Stretching bands at ~1650 cm⁻¹ (amide C=O) and ~2550 cm⁻¹ (S–H in thioether, if present) .

Advanced: How to resolve contradictions in reported biological activity data for this compound?

  • Replicate assays under standardized conditions (e.g., enzyme inhibition at pH 7.4, 37°C) to minimize variability .
  • Verify compound purity using HPLC and compare with reference standards .
  • Computational docking : Model interactions with target receptors (e.g., opioid or kinase receptors) to explain discrepancies between in vitro and in vivo results .

Advanced: What strategies are used to study structure-activity relationships (SAR) for this compound?

  • Functional group modifications : Replace the phenylthio group with methylthio or nitro groups to assess impact on receptor binding .
  • Bioisosteric replacements : Substitute tetrahydrofuran with oxetane or piperidine with pyrrolidine to evaluate metabolic stability .
  • Quantitative SAR (QSAR) : Use computational models to correlate substituent electronic parameters (e.g., Hammett constants) with activity .

Basic: How to evaluate the compound’s stability under physiological conditions?

  • pH-dependent stability : Incubate in buffers (pH 1–9) and analyze degradation via HPLC. Amide bonds are prone to hydrolysis at extreme pH .
  • Thermal stability : Monitor decomposition at 25–60°C using thermogravimetric analysis (TGA) .
  • Light sensitivity : Expose to UV-Vis light and track photodegradation products with LC-MS .

Advanced: What in silico approaches predict the compound’s pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME estimate logP (~3.2), blood-brain barrier permeability (low), and CYP450 inhibition risk .
  • Molecular dynamics simulations : Model binding to serum albumin to predict plasma protein binding (>90%) .
  • Metabolite identification : Use software (e.g., GLORYx) to predict phase I/II metabolites, such as hydroxylation at the tetrahydrofuran ring .

Basic: How to assess the compound’s biological activity in vitro?

  • Enzyme inhibition assays : Measure IC₅₀ against target enzymes (e.g., kinases) using fluorescence-based substrates .
  • Cell viability assays : Test cytotoxicity in HEK293 or HepG2 cells via MTT assay (typical IC₅₀ > 50 µM for non-toxic compounds) .
  • Receptor binding : Use radioligand displacement assays (e.g., for opioid receptors) with ³H-labeled antagonists .

Advanced: How to investigate metabolic pathways of this compound?

  • Liver microsomal assays : Incubate with human liver microsomes (HLM) and NADPH to identify phase I metabolites (e.g., hydroxylation, N-dealkylation) .
  • CYP450 inhibition screening : Test against CYP3A4 and CYP2D6 isoforms to assess drug-drug interaction risks .
  • Metabolite profiling : Use LC-HRMS to detect glucuronidation or sulfation products .

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